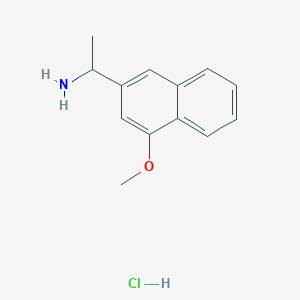

1-(4-Methoxynaphthalen-2-yl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(4-methoxynaphthalen-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO.ClH/c1-9(14)11-7-10-5-3-4-6-12(10)13(8-11)15-2;/h3-9H,14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURPRLDSGDASOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C(=C1)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxynaphthalen-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-methoxynaphthalene.

Bromination: The 4-methoxynaphthalene undergoes bromination to introduce a bromine atom at the 2-position.

Amination: The brominated intermediate is then subjected to amination using ethanamine under specific conditions to form the desired product.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxynaphthalen-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

Oxidation: Naphthoquinones and related compounds.

Reduction: Various amine derivatives.

Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis and is utilized in various chemical reactions. Its unique structure allows it to participate in:

- Oxidation : Can be oxidized to naphthoquinones using agents like potassium permanganate.

- Reduction : Capable of being reduced to form different amine derivatives with reducing agents such as lithium aluminum hydride.

- Substitution : The methoxy group can be substituted with other functional groups under appropriate conditions.

Biology

In biological research, 1-(4-Methoxynaphthalen-2-yl)ethan-1-amine hydrochloride is studied for its potential interactions with biomolecules. Notably:

- Antitumor Activity : Preliminary studies suggest that naphthalene derivatives exhibit significant anti-proliferative effects against various cancer cell lines, including lung (A549), liver (HepG2), and breast (MCF-7) cancer cells.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1-(4-Methoxynaphthalen-2-yl)amine | A549 | 12.5 | Cell cycle arrest |

| 2-(4-Methoxynaphthalen-1-yl)amine | HepG2 | 15.0 | Apoptosis induction |

| 3-(4-Methoxynaphthalen-2-yl)amine | MCF-7 | 10.0 | Inhibition of proliferation |

Medicine

The compound is being investigated for its therapeutic properties, particularly in treating neurological disorders such as Alzheimer's disease. Its mechanism of action may involve modulation of specific receptors or enzymes, leading to various physiological effects.

The biological activity of 1-(4-Methoxynaphthalen-2-yl)ethan-1-amine hydrochloride is attributed to its ability to act as a ligand for specific receptors. Research indicates that it may influence pathways related to:

- Anti-inflammatory Properties : The compound has shown potential in inhibiting cyclooxygenase enzymes (COX), which are crucial in inflammation pathways.

Case Study 1: In Vitro Analysis

In vitro studies have demonstrated that naphthalene derivatives can significantly inhibit the growth of cancer cells by inducing apoptosis and causing cell cycle arrest. For instance, a derivative similar to 1-(4-Methoxynaphthalen-2-yl)ethan-1-amine was found to exhibit potent anti-proliferative activity against multiple cancer cell lines, highlighting its therapeutic potential.

Case Study 2: Mechanistic Insights

Research focusing on structural modifications has shown that altering the methoxy group can enhance biological activity. A study revealed that compounds with modified structures exhibited improved receptor binding affinity and enzyme inhibition, suggesting avenues for further drug development.

Mechanism of Action

The mechanism of action of 1-(4-Methoxynaphthalen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of substituted naphthalenylethylamine hydrochlorides. Below is a detailed comparison with analogs differing in substituent positions, functional groups, or aromatic systems:

Positional Isomers on the Naphthalene Ring

Substituent Variations in Aromatic Systems

Heterocyclic Analogues

Biological Activity

1-(4-Methoxynaphthalen-2-yl)ethan-1-amine hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

1-(4-Methoxynaphthalen-2-yl)ethan-1-amine hydrochloride is characterized by the presence of a methoxy group on a naphthalene ring, which influences its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to different derivatives with potentially distinct biological activities.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors or enzymes. It modulates their activity, leading to various physiological effects. However, detailed studies are required to elucidate the exact molecular mechanisms involved in its action.

Antitumor Activity

Recent studies have indicated that derivatives of naphthalene compounds exhibit promising antitumor properties. For instance, a related compound demonstrated significant anti-proliferative effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1-(4-Methoxynaphthalen-2-yl)amine | A549 | 12.5 | Cell cycle arrest |

| 2-(4-Methoxynaphthalen-1-yl)amine | HepG2 | 15.0 | Apoptosis induction |

| 3-(4-Methoxynaphthalen-2-yl)amine | MCF-7 | 10.0 | Inhibition of proliferation |

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory potential as well. It has been suggested that naphthalene derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. One study identified several naphthalene-based compounds that exhibited COX-II inhibitory activity, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

Case Study 1: In Vitro Analysis

In vitro studies on naphthalene derivatives have shown that they can significantly inhibit the growth of cancer cells by inducing apoptosis and causing cell cycle arrest. For example, compound 9h , derived from similar structures, was found to exhibit potent anti-proliferative activity against multiple cancer cell lines .

Case Study 2: Mechanistic Insights

Research has highlighted the importance of structural modifications in enhancing the biological activity of naphthalene derivatives. A study focused on modifying the methoxy group and assessing its impact on receptor binding affinity and enzyme inhibition showed promising results for compounds with similar structures .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methoxynaphthalen-2-yl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized for yield?

- Methodology :

- Step 1 : Start with a naphthalene derivative (e.g., 4-methoxynaphthalen-2-yl ketone). Use reductive amination with sodium cyanoborohydride (NaBH₃CN) in the presence of ethylamine under inert conditions to form the amine intermediate .

- Step 2 : Purify the free base via column chromatography (silica gel, eluent: dichloromethane/methanol gradient). Convert to the hydrochloride salt by reacting with HCl in anhydrous ether .

- Optimization : Control temperature (0–5°C during reduction) and pH (neutral to slightly acidic) to minimize side reactions. Monitor reaction progress via TLC or HPLC .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR spectra with PubChem data for analogous compounds (e.g., benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride) to verify methoxy group position and ethylamine chain integrity .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 246.1) and fragmentation patterns .

- Elemental Analysis : Validate chloride content (theoretical: ~12.8%) to confirm salt formation .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

- Methodology :

- Antimicrobial Testing : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to evaluate CNS activity potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the methoxy group and naphthalene ring?

- Methodology :

- Synthetic Modifications : Synthese analogs (e.g., replace methoxy with ethoxy, halogen, or hydroxyl groups; substitute naphthalene with biphenyl). Compare activity in dose-response assays .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., monoamine transporters) based on methoxy group orientation .

- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with biological activity .

Q. What strategies resolve contradictions in biological activity data caused by impurities or stereochemical variations?

- Methodology :

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to quantify impurities; aim for ≥98% purity for reliable assays .

- Enantiomeric Separation : Employ chiral chromatography (e.g., Chiralpak AD-H column) to isolate R/S isomers and test individually .

- Validation : Replicate assays in orthogonal models (e.g., in vitro vs. ex vivo) to confirm reproducibility .

Q. How can synthetic routes be optimized for scalability while maintaining stereochemical fidelity?

- Methodology :

- Catalysis : Replace NaBH₃CN with asymmetric catalytic hydrogenation (e.g., Ru-BINAP catalysts) to enhance enantiomeric excess (ee) .

- Process Chemistry : Use flow reactors for precise temperature/pH control during reduction steps, improving batch-to-batch consistency .

- Quality Control : Implement PAT (Process Analytical Technology) tools (e.g., in-line FTIR) to monitor intermediate formation in real time .

Q. What experimental approaches elucidate the compound’s metabolic stability and pharmacokinetics?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify oxidation or demethylation pathways .

- Plasma Stability : Measure half-life in plasma (37°C, pH 7.4) using HPLC-UV. Compare with structurally similar compounds (e.g., phenethylamine derivatives) .

- Permeability Assays : Use Caco-2 cell monolayers to predict oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.